molecular formula C8H14O5 B122862 (R)-Diethyl 2-hydroxysuccinate CAS No. 7554-28-1

(R)-Diethyl 2-hydroxysuccinate

Cat. No. B122862
CAS RN: 7554-28-1
M. Wt: 190.19 g/mol
InChI Key: VKNUORWMCINMRB-ZCFIWIBFSA-N
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Description

The compound "(R)-Diethyl 2-hydroxysuccinate" is a chiral diethyl ester of hydroxysuccinic acid. It is relevant in the synthesis of various organic molecules, particularly those with biological activity or pharmaceutical applications. The stereochemistry of this compound is crucial as it can significantly influence the properties and reactivity of the molecules derived from it.

Synthesis Analysis

The synthesis of related compounds often involves stereoselective or stereospecific reactions to ensure the correct configuration of the product. For instance, the synthesis of diethyl (2S,3R)-2-(N-tert-butoxycarbonyl)amino-3-hydroxysuccinate involves intermediates such as diethyl (2S,3S)-2-bromo-3-hydroxysuccinate and diethyl (2R,3R)-2,3-epoxysuccinate, highlighting the importance of controlling stereochemistry during synthesis . Another example is the diastereoselective α-alkylation of β-hydroxycarboxylic esters to produce diethyl (2S, 3R)-( + )-3-allyl-2-hydroxysuccinate from diethyl (S)-( − )-malate, which showcases the use of alkoxide enolates in the synthesis process .

Molecular Structure Analysis

The molecular structure of "(R)-Diethyl 2-hydroxysuccinate" and its derivatives is characterized by the presence of hydroxyl and ester functional groups attached to a succinate backbone. The configuration of these groups is essential for the molecule's reactivity and interaction with other chemical entities. The stereochemistry is often determined using spectroscopic methods such as NMR, and the structure can be confirmed by X-ray crystallography, as seen in related compounds .

Chemical Reactions Analysis

Chemical reactions involving "(R)-Diethyl 2-hydroxysuccinate" derivatives can include annulation, epoxide formation, and various substitution reactions, as indicated by the synthesis of diethyl (2S,3R)-2-(N-tert-butoxycarbonyl)amino-3-hydroxysuccinate . Additionally, the alkylation of β-hydroxycarboxylic esters, as demonstrated in the synthesis of (2S,3R)-3-allyl-2-hydroxysuccinic acid, is another example of the type of chemical reactions these compounds undergo .

Physical and Chemical Properties Analysis

The physical and chemical properties of "(R)-Diethyl 2-hydroxysuccinate" derivatives are influenced by their functional groups and stereochemistry. These properties include solubility in various solvents, boiling and melting points, and reactivity towards different reagents. For example, the solubility of these compounds in common organic solvents like N,N-dimethylformamide and ethanol is crucial for their purification and characterization . The reactivity of the hydroxyl group and the ester moiety also plays a significant role in subsequent chemical transformations, such as cyclization reactions .

Scientific Research Applications

  • Synthesis and Chemical Transformations:

    • Diethyl (2S,3R)-2-(N-tert-butoxycarbonyl)amino- 3-hydroxysuccinate is used as an intermediate in the synthesis of various chemical compounds. This includes intermediates like diethyl (2S,3S)-2-bromo-3-hydroxysuccinate and diethyl (2R,3R)-2,3-epoxysuccinate, highlighting its versatility in chemical synthesis (Saitô, Komada, & Moriwake, 2003).
  • Catalysis and Enantioselectivity:

    • (R)-Diethyl 2-hydroxysuccinate derivatives have been utilized in organocatalysis, particularly in asymmetric direct aldol reactions in water. These reactions are significant in producing aldol products with high yields and excellent enantioselectivities (Zhao, He, Jiang, Tang, Cun, & Gong, 2008).
  • Pharmacology and Biochemical Research:

    • In the context of cancer research, R-2-hydroxyglutarate, a related compound, has been shown to impact cancerous metabolism and apoptosis resistance. This is primarily through its effect on promoting hypersuccinylation, highlighting a potential therapeutic pathway for cancer treatment (Li et al., 2015).
    • Additionally, R-2-hydroxyglutarate has been identified for its anti-tumor activity, particularly in targeting specific biochemical pathways in leukemia cells. This includes the inhibition of fat mass and obesity-associated protein (FTO) and influencing RNA modification and metabolism (Qing et al., 2021).
  • Analytical Chemistry:

    • (R)-Diethyl 2-hydroxysuccinate and its derivatives are also significant in analytical chemistry, particularly in assays for determining the enantiomeric purity of certain compounds. This showcases its role in precise chemical analysis and quality control (Żymańczyk-Duda, Skwarczynski, Lejczak, & Kafarski, 1996).
  • Environmental and Industrial Applications:

    • Compounds related to (R)-Diethyl 2-hydroxysuccinate have been studied in environmental contexts, such as the chemoenzymatic resolution of rac-malathion, an organophosphate pesticide. This work involves understanding the stereochemistry and enzymatic interactions of the pesticide's components (Hitt, Belabassi, Suhy, Berkman, & Thompson, 2014).

Safety And Hazards

The safety information for “®-Diethyl 2-hydroxysuccinate” includes the following hazard statements: H315-H319-H335 . The precautionary statements are P261-P305+P351+P338 . The signal word is “Warning” and it is classified under the GHS07 pictogram .

properties

IUPAC Name

diethyl (2R)-2-hydroxybutanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O5/c1-3-12-7(10)5-6(9)8(11)13-4-2/h6,9H,3-5H2,1-2H3/t6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKNUORWMCINMRB-ZCFIWIBFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(C(=O)OCC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C[C@H](C(=O)OCC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90226474
Record name Butanedioic acid, hydroxy-, diethyl ester, (R)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90226474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-Diethyl 2-hydroxysuccinate

CAS RN

7554-28-1
Record name Diethyl D-malate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7554-28-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Butanedioic acid, hydroxy-, diethyl ester, (R)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007554281
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Butanedioic acid, hydroxy-, diethyl ester, (R)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90226474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name D-(+)-Malic acid diethyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
V Kais - 2016 - epub.uni-regensburg.de
This PhD thesis demonstrates the development of new methodologies for visible light mediated deoxygenation processes followed by new bond formations, as well as acrylamide …
Number of citations: 2 epub.uni-regensburg.de
V Kais - core.ac.uk
At the end of the 19th century, Giacomo Ciamician (1857-1922) and Paul Silber (1851-1930) studied the reduction of nitrobenzene to aniline and 2-methylquinoline as a first example …
Number of citations: 3 core.ac.uk
D Rackl - 2016 - epub.uni-regensburg.de
This thesis starts with a brief introduction to visible light mediated photoredox catalysis. Therefore underlying photo-physical processes are presented followed by showcasing of two …
Number of citations: 5 epub.uni-regensburg.de

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